![molecular formula C10H15NO3S2 B1391767 5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide CAS No. 1427461-11-7](/img/structure/B1391767.png)
5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide
Overview
Description
5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide is a research chemical . It is classified as a sulfonamide derivative. The chemical formula is C10H15NO3S2 and it has a molecular weight of 261.4 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide consists of a thiophene ring with a sulfonamide group and a tetrahydrofuran ring attached . The exact 3D structure is not provided in the available literature.Physical And Chemical Properties Analysis
5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide has a molecular weight of 261.4 g/mol . Additional physical and chemical properties are not provided in the available literature.Scientific Research Applications
Ocular Hypotensive Activity :
- Prugh et al. (1991) studied a series of 5-substituted thiophene-2-sulfonamides, including 5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide, for their potential in treating glaucoma through topical ocular hypotensive activity. These compounds were evaluated for inhibitory potency against carbonic anhydrase and water solubility, aiming to minimize pigment binding in the iris (Prugh et al., 1991).
Cerebrovasodilatation and Anticonvulsant Properties :
- In 1981, Barnish et al. described a series of thiophene-2-sulfonamides that showed cerebrovasodilatation through selective inhibition of carbonic anhydrase. These compounds, including variants of 5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide, demonstrated anticonvulsant activities, particularly those with halo substituents (Barnish et al., 1981).
Biological Activity in Pharmaceutical Compounds :
- Rehman et al. (2019) researched sulfonamides, including N-(tetrahydrofuran-2-ylmethyl)-4-methylbenzenesulfonamide, a close relative of 5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide. They noted these compounds as biologically active, being important in antimicrobials, antidiabetics, anticancer, and diuretics. The study synthesized and characterized these compounds, examining their antibacterial activities (Rehman et al., 2019).
AMPA Receptor Potentiation in Schizophrenia Treatment :
- Shaffer et al. (2015) discovered a tetrahydrofuran class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, including a compound similar to 5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide. This research was aimed at addressing cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives have been known to interact with various biological targets leading to a range of therapeutic effects .
Biochemical Pathways
Thiophene-based compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse therapeutic properties .
Pharmacokinetics
It was found that BIIB104 showed O-dealkylation in rat, dog, and human liver microsomes, with tetrahydrofuran hydroxylation dominating in dog and human liver microsomes, and thiophene hydroxylation prevalent in rat liver microsomes .
Result of Action
Thiophene-based compounds have been reported to exhibit a range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
The stability and efficacy of similar thiophene-based compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-8-4-5-10(15-8)16(12,13)11-7-9-3-2-6-14-9/h4-5,9,11H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIMQFBUIQEWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163846 | |
Record name | 2-Thiophenesulfonamide, 5-methyl-N-[(tetrahydro-2-furanyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide | |
CAS RN |
1427461-11-7 | |
Record name | 2-Thiophenesulfonamide, 5-methyl-N-[(tetrahydro-2-furanyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenesulfonamide, 5-methyl-N-[(tetrahydro-2-furanyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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